alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride
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Overview
Description
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride is a chemical compound with the molecular formula C10H15N. It is also known by other names such as 2-Amino-1-(4-methylphenyl)propane and p-Methylamphetamine . This compound belongs to the class of phenethylamines, which are known for their stimulant properties and are often used in medicinal chemistry .
Preparation Methods
The synthesis of alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride typically involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in anhydrous ethanol containing three equivalents of hydrochloric acid (HCl). The final product is extracted as the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation and extraction.
Chemical Reactions Analysis
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is used in the production of certain pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride is similar to other phenethylamines such as:
N-Methyltyramine: A natural phenethylamine alkaloid found in various plants.
Beta-Methylphenethylamine: A positional isomer of amphetamine with similar properties.
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant
Properties
CAS No. |
64057-73-4 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9-4-6-10(7-5-9)8-11(2,3)12;/h4-7H,8,12H2,1-3H3;1H |
InChI Key |
GMGRFOWRDZFXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N.Cl |
Origin of Product |
United States |
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